
((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant biological and chemical importance. This compound is a derivative of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its structure includes a purine base, a sugar moiety, and a phosphate group, making it a crucial component in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves multiple steps, starting from the basic purine structure. The process typically includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving formylation, cyclization, and amination.
Attachment of the Sugar Moiety: The sugar moiety, specifically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond.
Phosphorylation: The final step involves the addition of the phosphate group to the sugar moiety, forming the complete nucleotide structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions
((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can modify the purine base or the sugar moiety, leading to different structural analogs.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, introducing new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various nucleotide analogs, which can have different biological activities and applications.
科学研究应用
((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Plays a role in understanding cellular processes, such as DNA replication and repair.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
作用机制
The compound exerts its effects by interacting with specific molecular targets and pathways. It can bind to enzymes involved in nucleotide metabolism, inhibiting their activity and affecting cellular processes. The phosphate group allows it to participate in phosphorylation reactions, which are crucial for signal transduction and energy transfer in cells.
相似化合物的比较
Similar Compounds
- Adenosine Triphosphate (ATP)
- Guanosine Monophosphate (GMP)
- Cytidine Monophosphate (CMP)
Uniqueness
((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is unique due to its specific structure, which combines a purine base with an amino pentanamide group. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other nucleotides.
属性
分子式 |
C15H23N6O8P |
|---|---|
分子量 |
446.35 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-[6-[[(2S)-2-aminopentanoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H23N6O8P/c1-2-3-7(16)14(24)20-12-9-13(18-5-17-12)21(6-19-9)15-11(23)10(22)8(29-15)4-28-30(25,26)27/h5-8,10-11,15,22-23H,2-4,16H2,1H3,(H2,25,26,27)(H,17,18,20,24)/t7-,8+,10+,11+,15+/m0/s1 |
InChI 键 |
MPKSMWMQIYWZLZ-JVEUSOJLSA-N |
手性 SMILES |
CCC[C@@H](C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
规范 SMILES |
CCCC(C(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







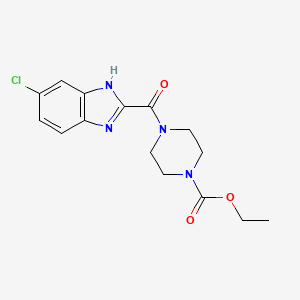
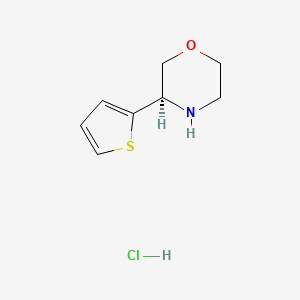
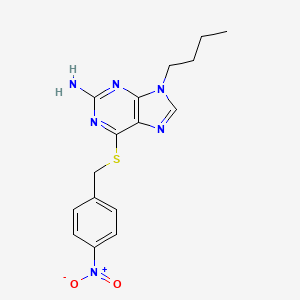
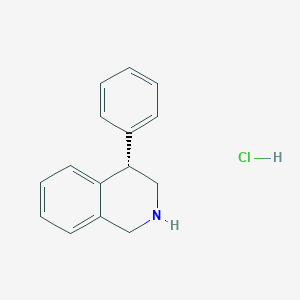
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)
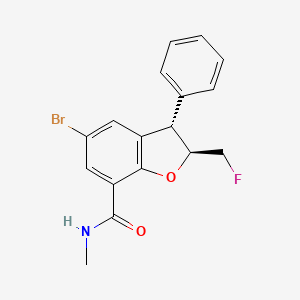
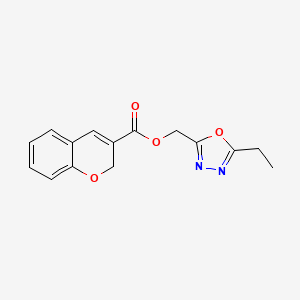
![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)
